molecular formula C15H13NO5 B12729336 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone CAS No. 274925-97-2

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone

Cat. No.: B12729336
CAS No.: 274925-97-2
M. Wt: 287.27 g/mol
InChI Key: YXOCIHUZZWIPHW-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

The synthesis of 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with acetophenone under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.

Scientific Research Applications

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone can be compared with similar compounds such as:

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    Curcumin Derivatives: Compounds derived from curcumin, known for their antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

274925-97-2

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-phenylethanone

InChI

InChI=1S/C15H13NO5/c1-21-14-9-11(8-12(15(14)18)16(19)20)13(17)7-10-5-3-2-4-6-10/h2-6,8-9,18H,7H2,1H3

InChI Key

YXOCIHUZZWIPHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)CC2=CC=CC=C2

Origin of Product

United States

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